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molecular formula C14H14O B123475 2-Methylbenzhydrol CAS No. 5472-13-9

2-Methylbenzhydrol

Cat. No. B123475
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-UHFFFAOYSA-N
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Patent
US08530593B2

Procedure details

A solution of 15 (1.44 g, 5 mmol, 1.0 equiv) and o-anisidine (16) (0.62 g, 0.56 mL, 5 mmol, 1.0 equiv) in toluene (15 mL) was refluxed overnight with H2O removal (Dean-Stark trap). The mixture was cooled to room temperature and concentrated under reduced pressure to give crude 5 as a yellow oil that was used without purification.
Name
15
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C(O[C:9]1[C:14]([CH:15]=O)=[CH:13][CH:12]=[CH:11][C:10]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)C1C=CC=CC=1.[CH3:23]OC1C(N)=CC=CC=1.[OH2:32]>C1(C)C=CC=CC=1>[CH3:15][C:14]1[CH:13]=[CH:12][CH:11]=[CH:23][C:9]=1[CH:10]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[OH:32]

Inputs

Step One
Name
15
Quantity
1.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1C=O)C1=CC=CC=C1
Name
Quantity
0.56 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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